N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride is a synthetic compound with potential applications in various scientific fields, particularly in medicinal chemistry. Its molecular formula is , and it has a molecular weight of approximately 428.4 g/mol. The compound is characterized by a complex structure that includes a benzothiazole moiety, a pyrazole ring, and a dimethylamino propyl group, which contribute to its biological activity and solubility properties.
The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride typically involves multi-step organic synthesis techniques. Key steps may include:
The synthesis requires careful control of reaction conditions including temperature, solvent choice, and reaction time to optimize yield and purity. Characterization of the final product is typically performed using NMR (nuclear magnetic resonance), mass spectrometry, and HPLC (high-performance liquid chromatography) to confirm its structure and purity .
The molecular structure of N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride can be represented using various notations:
InChI=1S/C18H22ClN5OS.ClH/c1-12-10-15(21-23(12)4)17(25)24(9-5-8-22(2)3)18-20-14-7-6-13(19)11-16(14)26-18;/h6-7,10-11H,5,8-9H2,1-4H3;1H
CC1=CC(=NN1C)C(=O)N(CCCN(C)C)C2=NC3=C(S2)C=C(C=C3)Cl.Cl
These representations indicate the connectivity of atoms within the molecule and highlight functional groups critical for its activity .
The compound has a complexity rating of 496, indicating a relatively intricate molecular architecture that may contribute to its biological properties. The exact mass is calculated as 427.1000369 g/mol.
The compound may undergo various chemical reactions typical for amides and heterocycles. Potential reactions include:
These reactions are typically studied under controlled laboratory conditions to understand the reactivity patterns of the compound and its derivatives .
The compound is typically encountered as a solid at room temperature. Specific physical properties include:
Key chemical properties include:
Relevant data regarding these properties should be acquired through experimental characterization methods such as thermal analysis and solubility tests .
N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride has potential applications in:
This compound exemplifies the ongoing efforts in drug discovery aimed at creating novel therapeutics with improved efficacy and safety profiles .
CAS No.: 119365-69-4
CAS No.: 4579-60-6
CAS No.: 53-57-6
CAS No.: 14674-72-7
CAS No.:
CAS No.: 7170-05-0